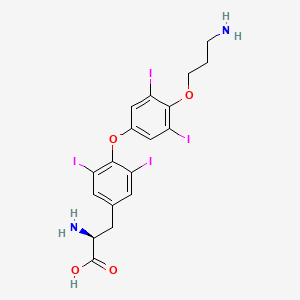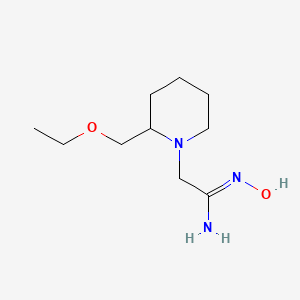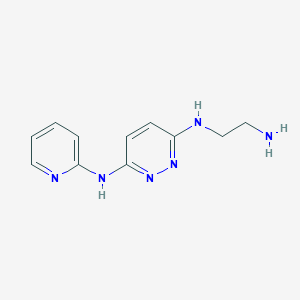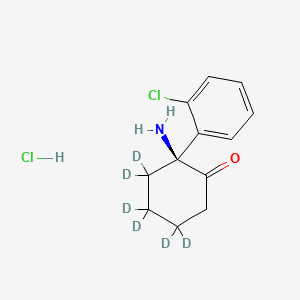![molecular formula C21H17ClO3 B13432510 4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol is an organic compound with the molecular formula C21H17ClO3 and a molecular weight of 352.81 g/mol. This compound is an intermediate in the synthesis of N,N-Dimethyl-4-hydroxymethoxy Clomiphene, which is used to prepare clomiphene and tamoxifen analogs as potential non-steroidal antiestrogens with antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The choice of solvent, catalyst, and reaction parameters are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are used
Properties
Molecular Formula |
C21H17ClO3 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[2-chloro-1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C21H17ClO3/c1-25-19-12-6-16(7-13-19)21(22)20(14-2-8-17(23)9-3-14)15-4-10-18(24)11-5-15/h2-13,23-24H,1H3 |
InChI Key |
KUIIVJFWKJNNGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


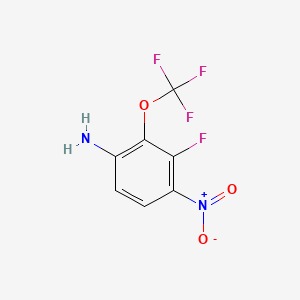

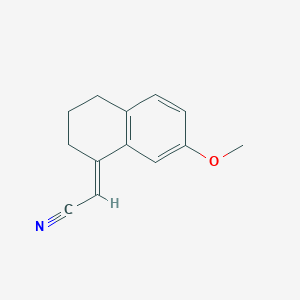
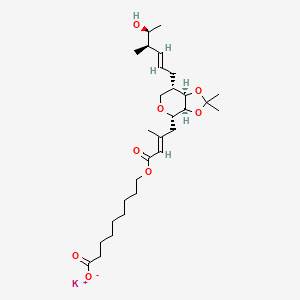

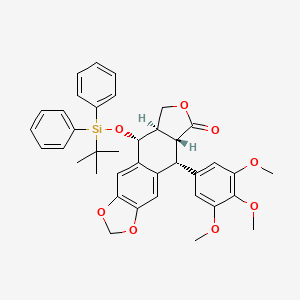
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
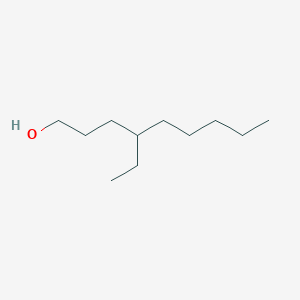
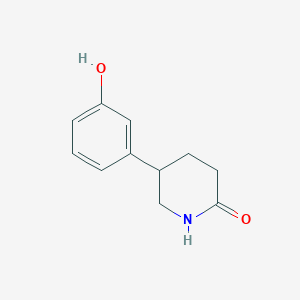
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
